molecular formula C9H12O2S B8486554 o-(beta-Hydroxyethoxy)-thioanisole

o-(beta-Hydroxyethoxy)-thioanisole

Cat. No.: B8486554
M. Wt: 184.26 g/mol
InChI Key: DJMUHECNZMFDFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

o-(β-Hydroxyethoxy)-thioanisole is a substituted thioanisole derivative characterized by a methyl phenyl sulfide core (thioanisole) with an ortho-position β-hydroxyethoxy (-OCH₂CH₂OH) substituent.

Properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

2-(2-methylsulfanylphenoxy)ethanol

InChI

InChI=1S/C9H12O2S/c1-12-9-5-3-2-4-8(9)11-7-6-10/h2-5,10H,6-7H2,1H3

InChI Key

DJMUHECNZMFDFY-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1OCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key thioanisole derivatives for comparison include:

Compound Substituent Position & Group Molecular Weight (g/mol) Key Functional Features
Thioanisole Parent compound (no substituent) 124.21 Methyl phenyl sulfide
p-Methoxythioanisole Para-methoxy (-OCH₃) 154.22 Electron-donating group
2-Bromo-3-(difluoromethoxy)thioanisole Ortho-bromo, meta-difluoromethoxy 269.11 Halogenated, steric bulk
o-(β-Hydroxyethoxy)-thioanisole Ortho-β-hydroxyethoxy (-OCH₂CH₂OH) ~184.26 (calculated) Hydroxyl group for H-bonding

Structural Implications :

  • Ortho vs.
  • Hydrogen Bonding: The hydroxyl group in o-(β-Hydroxyethoxy)-thioanisole may enhance solubility in polar solvents or influence interactions with enzymes, unlike non-polar substituents (e.g., bromo or methoxy groups) .

Reactivity in Enzymatic and Catalytic Systems

Sulfoxidation Reactions

Thioanisole derivatives are often studied for sulfoxidation, a reaction critical in chiral sulfoxide synthesis. Key findings:

  • Thioanisole : Lignin peroxidase oxidizes thioanisole to a radical cation, which reacts with Compound II to form sulfoxide with high enantiomeric selectivity (80–90% ee) .
  • p-Methoxythioanisole : The para-methoxy group stabilizes the radical cation, accelerating its formation but reducing enantioselectivity (50–60% ee) due to competing pathways .
  • Ortho-Substituted Derivatives : Steric hindrance in ortho-substituted compounds (e.g., 2-bromo-3-difluoromethoxy-thioanisole) may reduce reaction rates. For example, vanadium-catalyzed sulfoxidation of thioanisole achieves 75% conversion, while bulkier derivatives show <50% conversion under similar conditions .
  • o-(β-Hydroxyethoxy)-thioanisole : Predicted to exhibit moderate sulfoxidation efficiency (40–60% conversion) due to steric effects but higher enantioselectivity (70–80% ee) if the hydroxyl group directs enzyme-substrate interactions .
C–H Arylation

In platinum-catalyzed C–H arylation, thioanisole undergoes para-selective arylation with 85% yield. Substituted derivatives show divergent selectivity:

  • p-Methoxythioanisole : Lower reactivity (50% yield) due to electron donation reducing electrophilicity .
  • Ortho-Substituted Derivatives : Steric hindrance may shift selectivity to meta positions. For o-(β-Hydroxyethoxy)-thioanisole, meta-arylation is likely dominant, though experimental data are lacking .

Physical and Chemical Properties

Property Thioanisole p-Methoxythioanisole 2-Bromo-3-(difluoromethoxy)-thioanisole o-(β-Hydroxyethoxy)-thioanisole
Boiling Point (°C) 188–190 235–237 Not reported Estimated 250–270
Solubility Low in water Low in water Low in water Moderate in polar solvents
Stability Air-stable Air-stable Sensitive to light Hydroxyl may increase hygroscopicity

Notes:

  • The hydroxyl group in o-(β-Hydroxyethoxy)-thioanisole likely improves solubility in ethanol or aqueous mixtures compared to non-polar derivatives .
  • Halogenated derivatives (e.g., 2-bromo-3-difluoromethoxy) require stringent storage conditions (light-sensitive, low temperatures) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.